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molecular formula C18H17N3O2S B8767659 1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-(methylthio)- CAS No. 58848-77-4

1,2,4-Triazine, 5,6-bis(4-methoxyphenyl)-3-(methylthio)-

Cat. No. B8767659
M. Wt: 339.4 g/mol
InChI Key: CUAKRZGAUUUHSI-UHFFFAOYSA-N
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Patent
US04021553

Procedure details

Eight grams (0.20 mole) of sodium hydroxide were dissolved in 600 ml. of ethanol. The resulting solution was cooled to ambient temperature and 67.0 grams (0.20 mole) of 3-mercapto-5,6-bis(4-methoxyphenyl)-1,2,4-triazine were added. Methyl iodide, 67 g. (0.47 mole), was added to the reaction mixture and the mixture immediately became a slurry. Three hundred milliliters of ethanol were added to the slurry and stirring was continued for about 3 hours. One hundred milliliters of water were added to the reaction mixture and the solid product was collected by filtration. The yield of 5,6-bis(4-methoxyphenyl)-3-methylthio-1,2,4-triazine, m.p. about 152°-155° C., was 67.3 g.
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
67 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH2:3](O)C.[SH:6][C:7]1[N:8]=[N:9][C:10]([C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([O:19][CH3:20])=[CH:15][CH:14]=2)[N:12]=1.CI>O>[CH3:20][O:19][C:16]1[CH:15]=[CH:14][C:13]([C:11]2[N:12]=[C:7]([S:6][CH3:3])[N:8]=[N:9][C:10]=2[C:21]2[CH:26]=[CH:25][C:24]([O:27][CH3:28])=[CH:23][CH:22]=2)=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
67 g
Type
reactant
Smiles
SC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
(0.47 mole), was added to the reaction mixture
FILTRATION
Type
FILTRATION
Details
the solid product was collected by filtration

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC1=CC=C(C=C1)C=1N=C(N=NC1C1=CC=C(C=C1)OC)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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